N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, also known as Amitraz, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission .
Mode of Action
The compound acts as an agonist to the alpha-adrenergic system, leading to overexcitation . It also interacts with octopamine receptors, inhibiting the synthesis of monoamine oxidases and prostaglandins . This interaction results in changes in neurotransmission, leading to paralysis and death in insects .
Biochemical Pathways
The compound affects several biochemical pathways. Its agonistic activity on the alpha-adrenergic system and interaction with octopamine receptors lead to the inhibition of monoamine oxidases and prostaglandin synthesis . This results in overexcitation and paralysis in insects .
Pharmacokinetics
It is known that the compound undergoes hydrolysis to form n-(2,4-dimethylphenyl)-n’-methylformamidine and 2,4-dimethylformanilide . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the compound’s action is overexcitation, leading to paralysis and death in insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole. This intermediate is then reacted with an appropriate carboxylic acid derivative, such as ethyl chloroformate, to yield the final product. The reaction conditions often involve the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2,4-dimethylaniline
- N-(2,4-dimethylphenyl)-N’-methylformamidine
Comparison: N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties. Compared to N-(2,4-dimethylphenyl)formamide and 2,4-dimethylaniline, the presence of the pyrazole ring enhances its potential as an enzyme inhibitor and receptor ligand. Additionally, its carboxamide group allows for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)14-12(16)11-5-6-13-15-11/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDDFNADZKVOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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